molecular formula C48H82O19 B8086854 Mogroside III-A1

Mogroside III-A1

Cat. No.: B8086854
M. Wt: 963.2 g/mol
InChI Key: DDDXYRAMQRKPDO-GOILQDHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogroside III-A1 is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound has gained attention for its potential health benefits, including antioxidant, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mogroside III-A1 is complex due to its intricate structure. Traditional chemical synthesis methods are not commonly used due to the structural complexity and low yield. Instead, biotransformation and metabolic engineering are preferred methods.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the fruit of Siraitia grosvenorii. The process includes:

Chemical Reactions Analysis

Types of Reactions: Mogroside III-A1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the glycosidic moieties or the aglycone part of the molecule.

    Reduction: Reduction reactions can alter the double bonds present in the structure.

    Substitution: Glycosidic bonds can be hydrolyzed and substituted with other sugar moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or enzymatic hydrolysis can be used to substitute glycosidic bonds.

Major Products: The major products formed from these reactions include various mogroside derivatives with altered sweetness and biological activities .

Scientific Research Applications

Mogroside III-A1 has a wide range of scientific research applications:

Mechanism of Action

Mogroside III-A1 exerts its effects through several mechanisms:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Antidiabetic Activity: It modulates glucose metabolism and enhances insulin sensitivity.

    Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Mogroside III-A1 is compared with other mogrosides such as mogroside V, mogroside IV, and mogroside II-E:

    Mogroside V: Known for its intense sweetness, it is the most abundant mogroside in monk fruit.

    Mogroside IV: Similar in structure but with different glycosidic linkages, leading to variations in sweetness and biological activity.

    Mogroside II-E: Less sweet compared to this compound but exhibits similar antioxidant and antidiabetic properties.

Uniqueness: this compound is unique due to its balanced sweetness and potent biological activities, making it a valuable compound for both food and pharmaceutical applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDXYRAMQRKPDO-GOILQDHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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